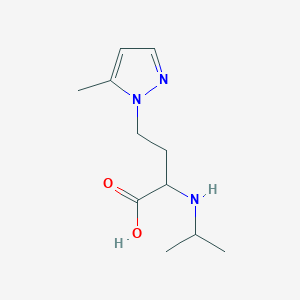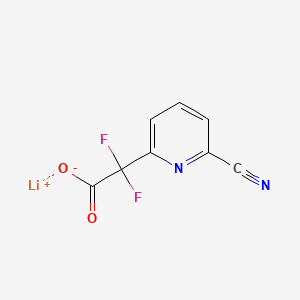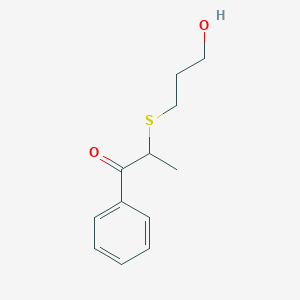
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one is an organic compound with the molecular formula C11H14O2S. It is characterized by the presence of a phenyl group attached to a propanone backbone, with a thioether linkage to a hydroxypropyl group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one typically involves the reaction of 1-phenyl-2-propanone with 3-mercapto-1-propanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 3-mercapto-1-propanol attacks the carbonyl carbon of 1-phenyl-2-propanone, leading to the formation of the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, leading to various substituted thioethers.
科学的研究の応用
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one involves its interaction with various molecular targets. The thioether linkage and hydroxypropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Phenyl-2-propanone: A precursor in the synthesis of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one.
3-Mercapto-1-propanol: Another precursor used in the synthesis.
Phenylboronic acid: Shares the phenyl group and is used in similar organic synthesis applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thioether linkage and hydroxypropyl group make it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry.
特性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
2-(3-hydroxypropylsulfanyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-10(15-9-5-8-13)12(14)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3 |
InChIキー |
XNXRDXPIDSDLKL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)SCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
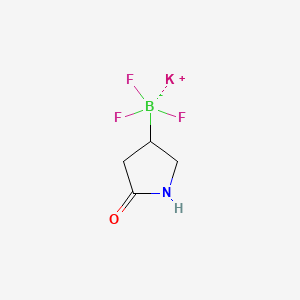
![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
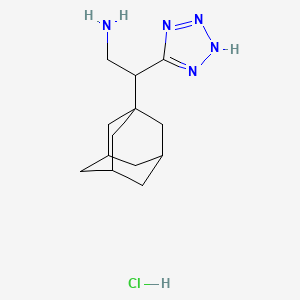
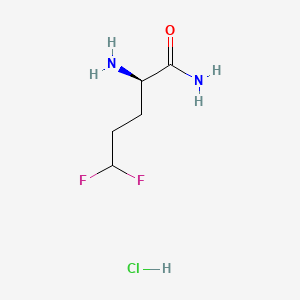
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
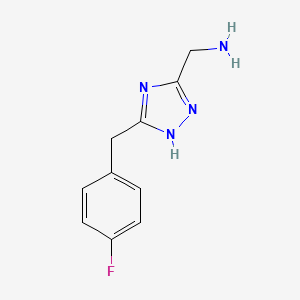
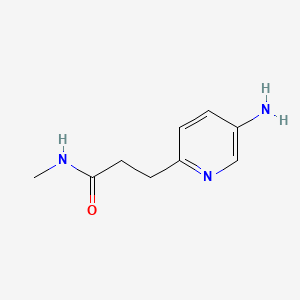
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
